Halogen Substitution Pattern Impact on Physicochemical Properties vs. 4-Chloro-3-(chlorodifluoromethyl)-4,4-difluoro-3-hydroxy-butanal (CAS 1690-52-4)
The target compound differs from CAS 1690-52-4 by having a 4,4-dichloro-4-fluoro substitution instead of a 4-chloro-4,4-difluoro pattern. This results in a higher molecular weight (259.44 vs. 242.98 g/mol) and a significantly higher boiling point (240.4 °C vs. not reported for the analog, but expected to differ based on polarizability) [1]. The density of the target compound is 1.657 g/cm³, while the refractive index is 1.447 . These quantitative differences directly affect purification, formulation, and volatility.
| Evidence Dimension | Molecular Weight and Boiling Point |
|---|---|
| Target Compound Data | MW = 259.44 g/mol; Boiling Point = 240.4 °C at 760 mmHg; Density = 1.657 g/cm³; Refractive Index = 1.447 |
| Comparator Or Baseline | 4-chloro-3-(chlorodifluoromethyl)-4,4-difluoro-3-hydroxy-butanal (CAS 1690-52-4): MW = 242.98 g/mol; Boiling Point = not available [1] |
| Quantified Difference | MW difference: +16.46 g/mol; Boiling point difference: not directly quantifiable due to missing comparator data, but expected higher for the target based on increased molecular weight and polarizability. |
| Conditions | Standard physicochemical characterization data. |
Why This Matters
The distinct physicochemical profile dictates handling, storage, and separation conditions, making the target compound preferable when a higher-boiling, denser aldehyde building block is required.
- [1] iChemistry. CAS 1690-52-4: Butanal,4-chloro-3-(chlorodifluoromethyl)-4,4-difluoro-3-hydroxy-. http://ichemistry.cn View Source
